molecular formula C2H6BrNO2S B15307576 2-Bromoethane-1-sulfonamide CAS No. 51995-43-8

2-Bromoethane-1-sulfonamide

Cat. No.: B15307576
CAS No.: 51995-43-8
M. Wt: 188.05 g/mol
InChI Key: LHDCDABNXQYBJW-UHFFFAOYSA-N
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Description

2-Bromoethane-1-sulfonamide is an organosulfur compound characterized by the presence of a bromine atom and a sulfonamide group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethane-1-sulfonamide typically involves the reaction of ethane-1-sulfonamide with bromine or a brominating agent under controlled conditions. One common method is the bromination of ethane-1-sulfonamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethane-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted sulfonamides.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides under strong oxidizing conditions.

    Reduction: The compound can be reduced to ethane-1-sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted sulfonamides.

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Ethane-1-sulfonamide.

Scientific Research Applications

2-Bromoethane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Bromoethane-1-sulfonamide involves its interaction with molecular targets through its reactive bromine and sulfonamide groups. The bromine atom can participate in nucleophilic substitution reactions, while the sulfonamide group can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethane-1-sulfonamide: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Chloroethane-1-sulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    Methanesulfonamide: A simpler sulfonamide with a single carbon backbone, used in different contexts compared to 2-Bromoethane-1-sulfonamide.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

2-bromoethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDCDABNXQYBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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